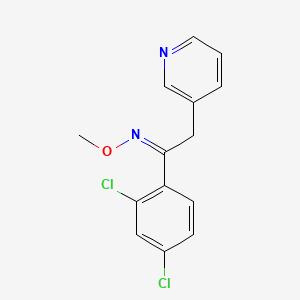
Pyrifenox
Cat. No. B1236529
Key on ui cas rn:
83227-23-0
M. Wt: 295.2 g/mol
InChI Key: CKPCAYZTYMHQEX-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04605656
Procedure details


A solution of 13.3 g of 2',4'-dichloro-2-(3-pyridyl)-acetophenone in 40 ml of ethanol is treated with 10 g of sodium carbonate and 8.3 g of O-methylhydroxylamine hydrochloride; the mixture is subsequently heated at reflux temperature while stirring. After 4 hours, the mixture is poured onto ice and extracted with ethyl acetate. The organic phase is washed, dried over sodium sulfate and concentrated under reduced pressure to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone O-methyl oxime as the E,Z-isomer mixture in the form of a yellowish oil. Chromatographic separation on silica gel with n-hexane/ethyl acetate (4:1) as the eluant yields firstly the E-isomer (nD20 =1.5845) and then the Z-isomer (nD20 =1.5745).




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=O)[CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].Cl.[CH3:25][O:26][NH2:27]>C(O)C>[CH3:25][O:26][N:27]=[C:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])[CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CC=1C=NC=CC1)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CON
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is subsequently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture is poured onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON=C(CC=1C=NC=CC1)C1=C(C=C(C=C1)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04605656
Procedure details


A solution of 13.3 g of 2',4'-dichloro-2-(3-pyridyl)-acetophenone in 40 ml of ethanol is treated with 10 g of sodium carbonate and 8.3 g of O-methylhydroxylamine hydrochloride; the mixture is subsequently heated at reflux temperature while stirring. After 4 hours, the mixture is poured onto ice and extracted with ethyl acetate. The organic phase is washed, dried over sodium sulfate and concentrated under reduced pressure to yield 2',4'-dichloro-2-(3-pyridyl)-acetophenone O-methyl oxime as the E,Z-isomer mixture in the form of a yellowish oil. Chromatographic separation on silica gel with n-hexane/ethyl acetate (4:1) as the eluant yields firstly the E-isomer (nD20 =1.5845) and then the Z-isomer (nD20 =1.5745).




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[C:9](=O)[CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].Cl.[CH3:25][O:26][NH2:27]>C(O)C>[CH3:25][O:26][N:27]=[C:9]([C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[Cl:1])[CH2:10][C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)C(CC=1C=NC=CC1)=O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
8.3 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CON
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is subsequently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the mixture is poured onto ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CON=C(CC=1C=NC=CC1)C1=C(C=C(C=C1)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
